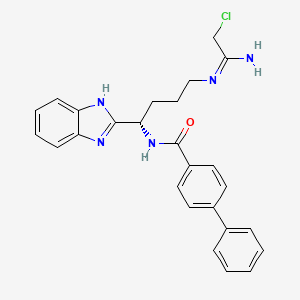
ベンジル-PEG2-アジド
概要
説明
Benzyl-PEG2-Azide: is a compound that consists of a benzyl group, a polyethylene glycol (PEG) chain with two ethylene glycol units, and an azide group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions. The azide group allows for easy conjugation with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
科学的研究の応用
Chemistry: Benzyl-PEG2-Azide is widely used in click chemistry for the synthesis of complex molecules and polymers. It serves as a versatile building block for constructing various chemical structures .
Biology: In biological research, Benzyl-PEG2-Azide is used to label biomolecules with fluorescent tags or other probes through click chemistry. This allows for the study of biological processes at the molecular level .
Medicine: Benzyl-PEG2-Azide is utilized in the development of PROTACs, which are designed to target and degrade specific proteins involved in diseases. This approach has potential therapeutic applications in cancer and other diseases .
Industry: In the industrial sector, Benzyl-PEG2-Azide is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo click chemistry reactions .
生化学分析
Biochemical Properties
Benzyl-PEG2-Azide plays a crucial role in biochemical reactions. It contains an azide group that can participate in copper-catalyzed Click Chemistry reactions with alkynes, DBCO, and BCN moieties . The hydrophilic PEG linker in Benzyl-PEG2-Azide increases the water solubility of the compound in aqueous media .
Molecular Mechanism
At the molecular level, Benzyl-PEG2-Azide exerts its effects through its azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing alkyne groups . This allows Benzyl-PEG2-Azide to bind to a variety of biomolecules, potentially influencing their function.
Transport and Distribution
The transport and distribution of Benzyl-PEG2-Azide within cells and tissues are likely influenced by its hydrophilic PEG linker, which increases its water solubility
準備方法
Synthetic Routes and Reaction Conditions:
Azidonation of Benzyl Alcohol: Benzyl-PEG2-Azide can be synthesized by reacting benzyl alcohol with azidotrimethylsilane (TMSN3) in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2). .
Click Chemistry: The azide group in Benzyl-PEG2-Azide can participate in click chemistry reactions with alkyne-containing molecules to form triazoles.
Industrial Production Methods: Industrial production of Benzyl-PEG2-Azide involves large-scale synthesis using the same principles as laboratory synthesis but with optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Using batch reactors to control reaction conditions precisely.
Purification: Employing techniques such as column chromatography and recrystallization to purify the final product.
化学反応の分析
Types of Reactions:
Substitution Reactions: Benzyl-PEG2-Azide undergoes nucleophilic substitution reactions where the azide group can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Copper Catalysts: Copper(I) catalysts are commonly used in click chemistry reactions involving Benzyl-PEG2-Azide.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are used for the reduction of the azide group.
Major Products Formed:
作用機序
Mechanism: Benzyl-PEG2-Azide exerts its effects primarily through its azide group, which can undergo click chemistry reactions with alkyne-containing molecules. This reaction forms stable triazole linkages, allowing for the conjugation of various molecules .
Molecular Targets and Pathways: In the context of PROTACs, Benzyl-PEG2-Azide is used to link a ligand that binds to an E3 ubiquitin ligase with a ligand that binds to a target protein. This facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
類似化合物との比較
Benzyl-PEG3-Azide: Similar to Benzyl-PEG2-Azide but with an additional ethylene glycol unit, providing increased flexibility and solubility.
Benzyl-PEG4-Azide: Contains four ethylene glycol units, offering even greater solubility and flexibility.
Alkyl-PEG2-Azide: Similar structure but with an alkyl group instead of a benzyl group, affecting its reactivity and solubility.
Uniqueness: Benzyl-PEG2-Azide is unique due to its specific combination of a benzyl group, a PEG chain, and an azide group. This combination provides a balance of hydrophilicity and hydrophobicity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
特性
IUPAC Name |
2-(2-azidoethoxy)ethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-14-13-6-7-15-8-9-16-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTGEJWEROOVON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;hydrochloride](/img/structure/B605946.png)



![4-[7-Methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile](/img/structure/B605955.png)

![N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B605958.png)

![3-[(4-(4-Fluoro-2-methoxyphenyl)-1,3,5-triazin-2-yl)amino]-benzene-methanesulfonamide](/img/structure/B605961.png)



